REACTION_SMILES
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[CH2:14]1[CH2:15][O:16][CH2:17][CH2:18][NH:19]1.[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]([Cl:13])[cH:11][cH:12]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]([N:19]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)ccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(N2CCOCC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |